4,4-Difluoro-1-methylcyclohexan-1-ol

Description

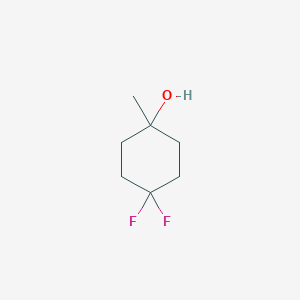

4,4-Difluoro-1-methylcyclohexan-1-ol is a fluorinated cyclohexanol derivative with a methyl group and hydroxyl group at the 1-position, and two fluorine atoms at the 4-positions of the cyclohexane ring. Its molecular formula is C₇H₁₂F₂O (molecular weight: 162.17 g/mol). The compound’s structure combines steric and electronic effects due to the fluorine substituents, which influence its physical properties, acidity, and reactivity. Fluorine’s electronegativity enhances the hydroxyl group’s acidity compared to non-fluorinated analogs, making it relevant in pharmaceutical and agrochemical syntheses where tailored acidity and stability are critical .

Properties

IUPAC Name |

4,4-difluoro-1-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c1-6(10)2-4-7(8,9)5-3-6/h10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCKELGNLDSSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494596-57-4 | |

| Record name | 4,4-difluoro-1-methylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-methylcyclohexan-1-ol typically involves the fluorination of 1-methylcyclohexanol. One common method is the reaction of 1-methylcyclohexanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of advanced fluorinating agents and catalysts can further enhance the efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-methylcyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4,4-Difluoro-1-methylcyclohexanone.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted cyclohexane derivatives with different functional groups.

Scientific Research Applications

4,4-Difluoro-1-methylcyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.

Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The trifluoromethyl group in 4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol increases electron-withdrawing effects, further acidifying the hydroxyl group compared to the target compound .

- Steric Hindrance : The methylsulfonylphenyl group in 4,4-Difluoro-1-[4-(methylsulfonyl)phenyl]cyclohexanecarboxylic acid introduces significant steric bulk, limiting ring conformational flexibility .

- Hydroxyl Positioning: In (4,4-Difluorocyclohexyl)methanol, the hydroxyl is on a hydroxymethyl side chain, reducing ring strain compared to the target compound’s axial hydroxyl group .

Physical and Spectral Properties

Notes:

- The target compound’s hydroxyl group is less acidic than carboxylic acid derivatives (e.g., pKa ~4–5 for ) but more acidic than non-fluorinated cyclohexanols due to fluorine’s inductive effect .

- Aryl-substituted analogs show distinct aromatic proton signals in NMR, absent in the target compound .

Biological Activity

4,4-Difluoro-1-methylcyclohexan-1-ol (C7H12F2O) is a fluorinated alcohol that has garnered interest in chemical and biological research due to its unique structure and potential applications in various fields. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C7H12F2O

- SMILES : CC1(CCC(CC1)(F)F)O

- InChIKey : WDCKELGNLDSSOI-UHFFFAOYSA-N

The compound features a cyclohexane ring with two fluorine atoms attached to the same carbon, which significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research on this compound primarily focuses on its potential antimicrobial and anti-inflammatory properties. The presence of fluorine atoms is known to enhance the biological activity of organic compounds by improving their metabolic stability and bioavailability.

Anti-inflammatory Properties

Fluorinated compounds often exhibit anti-inflammatory effects due to their ability to modulate biological pathways involved in inflammation. The hydroxyl group in this compound may interact with inflammatory mediators, although specific mechanisms remain to be elucidated.

Predicted Biological Activity Profiles

| Property | Value |

|---|---|

| LogP (octanol-water partition coefficient) | 2.5 |

| Solubility in water | Moderate |

| pKa | 10.5 |

This table summarizes the predicted properties that may influence the biological activity of the compound.

Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | TBD | TBD |

| 2-Fluoroethanol | Moderate | High |

| 3-Fluoropropanol | High | Moderate |

TBD: To Be Determined based on future research findings.

Case Study 1: Fluorinated Alcohols in Antimicrobial Applications

A study explored the efficacy of various fluorinated alcohols against common pathogens. While specific data on this compound was not available, related compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that fluorination enhances the interaction of alcohols with microbial membranes, suggesting potential applications for this compound in developing new antimicrobial agents .

Case Study 2: Inflammatory Pathway Modulation

Research into structurally similar compounds indicated that certain fluorinated alcohols could inhibit pro-inflammatory cytokines in vitro. These findings suggest that this compound might also modulate inflammatory pathways, although direct studies are needed to confirm this hypothesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.